4-(Chloromethyl)-1-isopropoxy-2-(trifluoromethyl)benzene

CAS No.: 1215118-94-7

Cat. No.: VC11784762

Molecular Formula: C11H12ClF3O

Molecular Weight: 252.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1215118-94-7 |

|---|---|

| Molecular Formula | C11H12ClF3O |

| Molecular Weight | 252.66 g/mol |

| IUPAC Name | 4-(chloromethyl)-1-propan-2-yloxy-2-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C11H12ClF3O/c1-7(2)16-10-4-3-8(6-12)5-9(10)11(13,14)15/h3-5,7H,6H2,1-2H3 |

| Standard InChI Key | SKOIWBPVBTURJZ-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=C(C=C(C=C1)CCl)C(F)(F)F |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)CCl)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

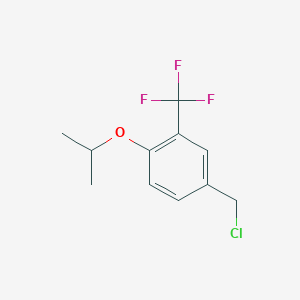

The systematic name, 4-(chloromethyl)-1-isopropoxy-2-(trifluoromethyl)benzene, reflects its substituent positions on the benzene ring:

-

Position 1: Isopropoxy group (-OCH(CH₃)₂)

-

Position 2: Trifluoromethyl group (-CF₃)

-

Position 4: Chloromethyl group (-CH₂Cl)

The molecular formula, C₁₁H₁₂ClF₃O, corresponds to a molecular weight of 252.661 g/mol .

Structural Characterization

The compound’s structure combines electron-donating (isopropoxy) and electron-withdrawing (trifluoromethyl, chloromethyl) groups, creating a polarized aromatic system. This polarization enhances reactivity at the chloromethyl site, facilitating nucleophilic substitution reactions .

| Property | Value | Source |

|---|---|---|

| CAS Number | 1215118-94-7 | |

| Molecular Formula | C₁₁H₁₂ClF₃O | |

| Molecular Weight | 252.661 g/mol | |

| Exact Mass | 252.052872 g/mol |

Physical and Chemical Properties

Thermodynamic Parameters

The compound’s boiling point (270.2±40.0 °C) and vapor pressure (0.0±0.5 mmHg at 25°C) suggest limited volatility under ambient conditions. Its logP value of 4.32 indicates moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | P261: Avoid breathing dust |

| H319: Eye irritation | P305+P351: Rinse eyes |

| H335: Respiratory irritation | P528: Specific treatment |

Synthetic Routes and Industrial Preparation

Challenges in Purification

The proximity of substituents with similar boiling points (e.g., ortho/para isomers) complicates isolation. Techniques such as distillation under reduced pressure or chromatographic separation are critical for obtaining high-purity (>97%) material .

Applications in Pharmaceutical and Agrochemical Synthesis

Role as a Synthetic Intermediate

The chloromethyl group’s reactivity enables functionalization into amines, thiols, or azides, making the compound valuable for constructing bioactive molecules. For instance, analogs of this compound have been used in CYP5122A1 inhibitors for antileishmanial drug candidates, demonstrating efficacy against Leishmania donovani with EC₅₀ values in the low micromolar range .

Trifluoromethyl-Containing Agrochemicals

The trifluoromethyl group enhances metabolic stability and membrane permeability in pesticides. Derivatives of this compound could serve as precursors for herbicides or fungicides targeting sterol biosynthesis in plants .

Analytical Characterization Methods

Spectroscopic Techniques

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume